benzoyl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

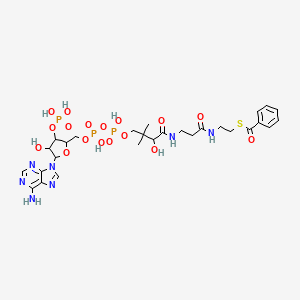

Benzoyl coenzyme A is a thioester derived from benzoic acid and coenzyme A. It plays a crucial role in the metabolism of aromatic compounds, acting as an intermediate in various biochemical pathways. Benzoyl coenzyme A is involved in the degradation of aromatic hydrocarbons and serves as a substrate for several enzymes, making it a significant compound in both biological and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzoyl coenzyme A can be synthesized through chemo-enzymatic methods. One common approach involves the use of benzoate-coenzyme A ligase, which catalyzes the formation of benzoyl coenzyme A from benzoate and coenzyme A under anaerobic conditions . Another method involves the use of benzoyl coenzyme A reductase, which converts benzoyl coenzyme A to cyclohex-1,5-diene-1-carbonyl coenzyme A, eventually yielding acetyl coenzyme A .

Industrial Production Methods

Industrial production of benzoyl coenzyme A typically involves the use of biocatalysts and engineered microbial strains. These methods leverage the natural metabolic pathways of microorganisms to produce benzoyl coenzyme A efficiently. The use of metabolic modules for benzoate transport and activation to benzoyl coenzyme A, along with enzymes for β-oxidation, has been explored to enhance production yields .

Análisis De Reacciones Químicas

Types of Reactions

Benzoyl coenzyme A undergoes various chemical reactions, including:

Oxidation: Benzoyl coenzyme A can be oxidized to form cyclohex-1,5-diene-1-carbonyl coenzyme A.

Reduction: It can be reduced by benzoyl coenzyme A reductase to form cyclohexadiene derivatives.

Substitution: Benzoyl coenzyme A can act as a benzoyl transfer agent in the biosynthesis of hippuric acid.

Common Reagents and Conditions

Common reagents used in these reactions include benzoate, coenzyme A, and various reductases and ligases. The reactions typically occur under anaerobic conditions, with specific enzymes catalyzing the transformations .

Major Products

The major products formed from these reactions include cyclohex-1,5-diene-1-carbonyl coenzyme A, acetyl coenzyme A, and hippuric acid .

Aplicaciones Científicas De Investigación

Biodegradation of Aromatic Compounds

Benzoyl-CoA plays a crucial role as an intermediate in the anaerobic degradation of aromatic hydrocarbons. Microorganisms utilize benzoyl-CoA to break down complex aromatic compounds into simpler substances, which can then be further metabolized for energy and carbon.

Key Studies:

- Microbial Pathways : Research has shown that denitrifying bacteria can utilize benzoyl-CoA in hybrid metabolism under low oxygen conditions, facilitating the degradation of aromatic hydrocarbons . This pathway serves as a genomic marker to identify bacteria capable of degrading these compounds.

- Genetic Studies : The characterization of benzoyl-CoA biosynthesis genes in Streptomyces maritimus demonstrated that specific genes are critical for the formation of benzoyl-CoA, which is essential for synthesizing polyketides like enterocin . Disruptions in these genes significantly reduce the yield of benzoyl-CoA-dependent products.

Biosynthesis of Natural Products

Benzoyl-CoA is not only an intermediate in degradation pathways but also serves as a starter unit for the biosynthesis of various natural products, including antibiotics and other bioactive compounds.

Applications in Polyketide Synthesis:

- In S. maritimus, benzoyl-CoA acts as a precursor for enterocin production. Genetic manipulation studies have highlighted the importance of specific enzymes involved in its biosynthesis . This understanding can lead to enhanced production strategies for valuable antibiotics.

- The compound is also implicated in the biosynthesis of soraphen, another polyketide antibiotic, showcasing its versatility in microbial secondary metabolism .

Environmental Monitoring and Bioremediation

The detection and analysis of benzoyl-CoA reductase genes provide insights into microbial communities capable of degrading aromatic pollutants in various environments.

Applications:

- Genetic Markers : The presence of benzoyl-CoA reductase genes can serve as genetic markers to monitor the anaerobic degradation capabilities of environmental bacterial populations . This application is particularly relevant in assessing the health and functionality of sediment ecosystems contaminated with aromatic compounds.

- Microbial Diversity Studies : Investigations into the genetic diversity of benzoyl-CoA reductase genes have revealed insights into the ecological roles of different bacterial strains in degrading pollutants . Such studies can inform bioremediation strategies by identifying effective microbial strains.

Biotechnological Innovations

The enzymatic pathways involving benzoyl-CoA have potential applications in biotechnology, particularly in developing sustainable processes for producing biofuels and biochemicals.

Research Insights:

- Studies on enzymes involved in benzoyl-CoA metabolism have led to insights into energy conservation mechanisms during anaerobic degradation processes . Understanding these mechanisms can aid in engineering microbial strains for enhanced bioconversion efficiency.

- The development of engineered microbial systems that utilize benzoyl-CoA could facilitate the conversion of lignin-derived aromatic compounds into valuable bioproducts, contributing to waste valorization efforts .

Case Studies and Data Tables

Mecanismo De Acción

Benzoyl coenzyme A exerts its effects through its role as a substrate for various enzymes. It is involved in the reductive dearomatization of aryl compounds mediated by bacteria under anaerobic conditions. The primary molecular targets include benzoyl coenzyme A reductase and other related enzymes, which catalyze the conversion of benzoyl coenzyme A to cyclohexadiene derivatives and eventually to acetyl coenzyme A .

Comparación Con Compuestos Similares

Benzoyl coenzyme A is unique in its role as a central intermediate in the metabolism of aromatic compounds. Similar compounds include:

Benzoate: Metabolized to benzoyl coenzyme A by benzoate-coenzyme A ligase.

Vanillin: Also metabolized to benzoyl coenzyme A.

Anthranilic Acid: Another aromatic compound that is converted to benzoyl coenzyme A.

Phenylalanine: An amino acid that undergoes similar metabolic pathways.

Benzoyl coenzyme A stands out due to its involvement in both aerobic and anaerobic degradation pathways, making it a versatile and essential compound in various biochemical processes .

Propiedades

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVJTUNLALKRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N7O17P3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863942 |

Source

|

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

871.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.